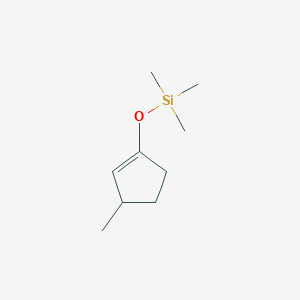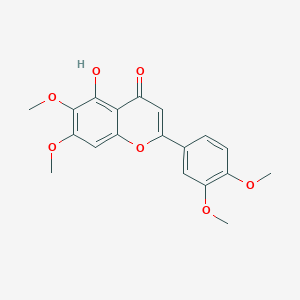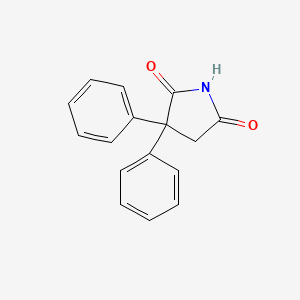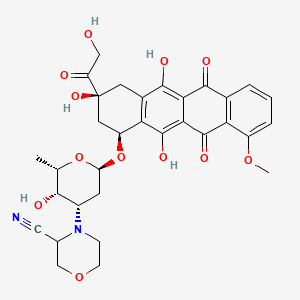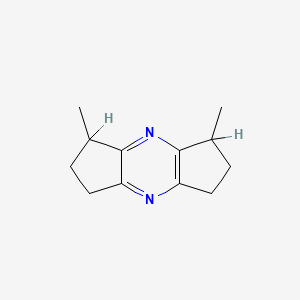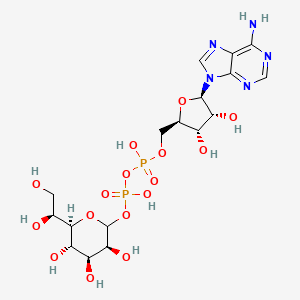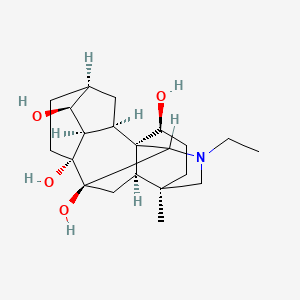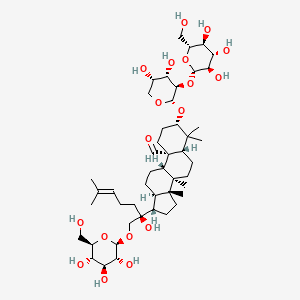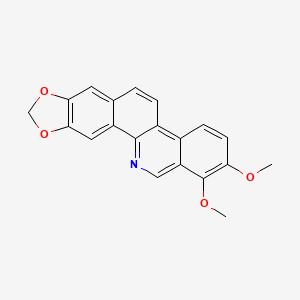
Iodopentafluorobenzene
Overview
Description
Iodopentafluorobenzene, also known as 2,3,4,5,6-pentafluoroiodobenzene, is an organic compound with the molecular formula C6F5I. It is a colorless, volatile liquid with a pungent odor. This compound is a derivative of pentafluorobenzene, where one hydrogen atom is replaced by an iodine atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Iodopentafluorobenzene primarily targets aromatic electron donors . These electron donors are crucial in various biochemical reactions and pathways, playing a significant role in the stability and reactivity of many biological systems.
Mode of Action
The interaction of this compound with its targets involves the formation of halogen bonds . This compound forms supramolecular complexes with aromatic electron donors through these halogen bonds, resulting in the formation of discrete heterodimeric aggregates .
Biochemical Pathways
The formation of supramolecular complexes can influence various biochemical reactions and pathways, particularly those involving aromatic electron donors .
Result of Action
The primary result of this compound’s action is the formation of radical ions in aqueous solution . This can lead to various molecular and cellular effects, depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of aromatic electron donors is crucial for the compound’s mode of action . Additionally, the solvent used can impact the formation of radical ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodopentafluorobenzene can be synthesized through several methods. One common method involves the iodination of pentafluorobenzene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the selective substitution of the iodine atom .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale iodination processes. These processes often involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Iodopentafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: this compound can participate in redox reactions, forming radical ions in aqueous solutions.
Halogen Bonding: This compound forms halogen bonds with electron donors, leading to the formation of supramolecular complexes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pentafluorobenzene derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include radical ions and other oxidized or reduced forms of this compound.
Scientific Research Applications
Iodopentafluorobenzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pentafluorobenzene: A precursor to iodopentafluorobenzene, lacking the iodine atom.
Bromopentafluorobenzene: Similar structure but with a bromine atom instead of iodine.
Chloropentafluorobenzene: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: this compound is unique due to its strong halogen bonding capabilities, which are more pronounced compared to its bromine and chlorine analogs. This makes it particularly valuable in the study of halogen bonding interactions and in applications requiring strong and selective halogen bonds .
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F5I/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYHNLNYCRZOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)I)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231969 | |
| Record name | Pentafluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Iodopentafluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14910 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
827-15-6 | |
| Record name | Pentafluoroiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluoroiodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodopentafluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentafluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluoroiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentafluoroiodobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FL842U9F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the electron distribution in iodopentafluorobenzene (this compound) that makes it relevant in supramolecular chemistry?
A1: this compound exhibits a region of positive electrostatic potential on the iodine atom, known as a σ-hole. [, ] This σ-hole enables this compound to act as a strong halogen bond donor, facilitating the formation of directional non-covalent interactions with Lewis bases. [, , , , , , ]
Q2: How does the halogen bonding strength of this compound compare to its hydrogen bonding ability?
A2: Studies have shown that the halogen bond formed between this compound and metal hydrides like Cp2TaH3 is stronger than the hydrogen bond formed between the same hydride and indole. [] This highlights the competitive nature of halogen bonds with hydrogen bonds as intermolecular interactions.
Q3: Can this compound form other types of interactions besides halogen bonding?
A3: Yes, besides acting as a halogen bond donor through its σ-hole, this compound can also engage in aryl–perfluoroaryl interactions due to its electron-deficient aromatic ring. [] These interactions contribute to the formation of diverse supramolecular architectures. [, , ]
Q4: How does the solvent affect the halogen bonding strength of this compound?
A4: The halogen bond interaction of this compound with metal fluorides is significantly affected by the solvent. [, ] For instance, a more significant halogen bond association is observed in heptane compared to toluene. This difference is attributed to the varying solvation abilities of these solvents.
Q5: Can this compound simultaneously interact with multiple Lewis bases?
A5: Yes, this compound can engage in bifurcated halogen bonding, interacting with two Lewis bases concurrently. This behavior has been observed in cocrystals with acceptors possessing multiple donor sites. []
Q6: Has the π-hole donor ability of this compound been recognized?
A6: Yes, recent studies have recognized the ability of this compound to act as a π-hole donor, expanding its potential applications in crystal engineering beyond its conventional role as a σ-hole donor. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C6F5I, and its molecular weight is 293.90 g/mol.
Q8: What spectroscopic techniques are commonly used to characterize this compound and its interactions?
A8: Various spectroscopic techniques, including Raman, infrared (FTIR), UV-Vis, vacuum ultraviolet (VUV), photoelectron, and NMR spectroscopy, are commonly employed to characterize this compound and its interactions. [, , , , , , , ]
Q9: What insights into the electronic structure of this compound and its ionized states have been gained through photoelectron spectroscopy and theoretical calculations?
A9: High-resolution photoelectron spectroscopy, combined with theoretical calculations, has revealed detailed information about the ionization processes and the electronic structure of various ionic states of this compound. [, ] These studies have led to a better understanding of the energy levels and vibrational characteristics of this molecule.
Q10: What characteristic spectroscopic changes occur upon halogen bond formation involving this compound?
A10: The formation of halogen bonds involving this compound is often accompanied by a characteristic redshift and intensity enhancement of the C–I stretching band in the far-IR region. [] This spectral signature aids in identifying and characterizing halogen bond interactions involving this compound.
Q11: Can this compound be used as a building block for constructing supramolecular architectures?
A11: Yes, the strong and directional nature of halogen bonds formed by this compound makes it a valuable synthon in crystal engineering for constructing predictable supramolecular architectures like discrete assemblies, chains, and two-dimensional networks. [, , ]
Q12: How can the electron-withdrawing fluorine atoms in this compound influence its reactivity?
A12: The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the iodine atom in this compound, strengthening its ability to engage in halogen bonding. [, , , , ] This electronic effect also influences the reactivity of this compound in other chemical transformations.
Q13: Can this compound be used in the synthesis of organometallic compounds?
A13: Yes, this compound serves as a versatile reagent in organometallic chemistry. [, ] It reacts with metals like lithium tetrahydroaluminate to form perfluorophenyl-aluminium compounds, which can be further utilized in various synthetic transformations. []
Q14: How does the C–I bond dissociation energy in this compound compare to other pentafluorophenyl halides?
A14: The C–I bond dissociation energy in this compound is weaker than the corresponding C–F, C–Cl, and C–Br bond strengths in other pentafluorophenyl halides. [] This relative weakness of the C–I bond plays a crucial role in its reactivity and its ability to participate in halogen bond formation.
Q15: How have computational methods contributed to our understanding of this compound and its interactions?
A15: Computational chemistry has played a crucial role in studying this compound. Techniques like DFT calculations have been employed to evaluate halogen bond strengths, determine molecular electrostatic potentials, and analyze the nature of intermolecular interactions. [, , , , ]
Q16: What challenges arise when developing molecular mechanics force fields to accurately describe halogen bonding interactions involving this compound?
A16: Accurately modeling halogen bonds with molecular mechanics force fields can be challenging. Studies have explored strategies involving the implementation of extra point charges (EPs) on the halogen atom to represent the anisotropic electron density responsible for the σ-hole. [] The parametrization of such EPs requires careful consideration to achieve a good balance between accuracy and computational efficiency.
Q17: Can computational methods predict the formation and stability of cocrystals involving this compound?
A17: Yes, computational tools are increasingly used to predict cocrystal formation. [, , ] By evaluating the strength and geometry of potential halogen bonding interactions, researchers can anticipate the likelihood of cocrystallization between this compound and various halogen bond acceptors.
Q18: Have there been any studies on the nonadiabatic alignment of this compound in laser fields?
A18: Yes, studies have investigated the rotational dynamics of this compound under the influence of intense laser pulses. [] These investigations provide insights into the nonadiabatic alignment of asymmetric top molecules and its dependence on various parameters.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


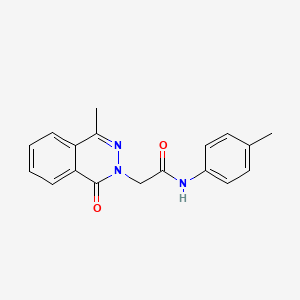
![2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine](/img/structure/B1205898.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furancarboxamide](/img/structure/B1205899.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B1205900.png)
